molecular formula C12H10BrF2NO2 B1414632 Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate CAS No. 1807073-71-7

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Cat. No.: B1414632
CAS No.: 1807073-71-7
M. Wt: 318.11 g/mol
InChI Key: KAKBHVCEPKYZGJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is an organic compound with the molecular formula C12H10BrF2NO2 and a molecular weight of 318.11 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted phenylacetates, primary amines, and oxidized phenyl derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The cyano and difluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
  • Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
  • Ethyl 3-bromo-2-cyano-6-(fluoromethyl)phenylacetate

Uniqueness

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is unique due to the presence of both cyano and difluoromethyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Properties

IUPAC Name

ethyl 2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-8-7(12(14)15)3-4-10(13)9(8)6-16/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBHVCEPKYZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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